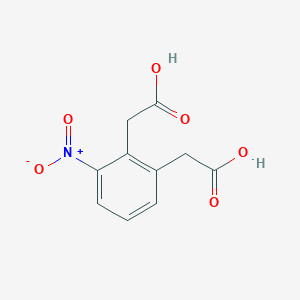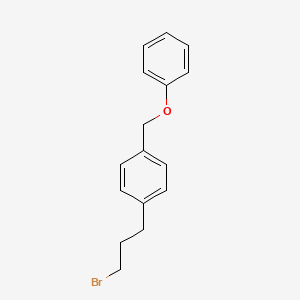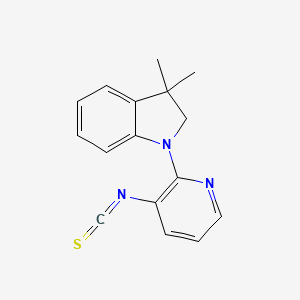![molecular formula C18H13N5O2S B14189339 4-[(E)-(1,10-Phenanthrolin-5-yl)diazenyl]benzene-1-sulfonamide CAS No. 923268-79-5](/img/structure/B14189339.png)
4-[(E)-(1,10-Phenanthrolin-5-yl)diazenyl]benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(E)-(1,10-Phenanthrolin-5-yl)diazenyl]benzene-1-sulfonamide is a compound that belongs to the class of sulfonamides containing an azo group. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. The presence of both the sulfonamide and azo functional groups endows the compound with unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(1,10-Phenanthrolin-5-yl)diazenyl]benzene-1-sulfonamide typically involves a two-step process:
Diazotization: The starting material, sulfanilamide, undergoes diazotization to form the diazonium salt. This reaction is carried out by treating sulfanilamide with sodium nitrite in an acidic medium, usually hydrochloric acid, at low temperatures.
Coupling Reaction: The diazonium salt is then coupled with 1,10-phenanthroline to form the target compound. This reaction is typically performed in an alkaline medium, such as sodium hydroxide solution, to facilitate the coupling process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(E)-(1,10-Phenanthrolin-5-yl)diazenyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The azo group can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: The azo group can be reduced to form amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can react with the sulfonamide group under basic conditions.
Major Products
Oxidation: Products may include sulfonic acids or nitroso compounds.
Reduction: The major products are typically aromatic amines.
Substitution: The products depend on the nucleophile used but can include various substituted sulfonamides.
Wissenschaftliche Forschungsanwendungen
4-[(E)-(1,10-Phenanthrolin-5-yl)diazenyl]benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the sulfonamide group.
Medicine: Explored for its potential use in drug development, particularly for its antibacterial and antifungal properties.
Industry: Utilized in the development of dyes and pigments due to the azo group, which imparts vivid colors.
Wirkmechanismus
The mechanism of action of 4-[(E)-(1,10-Phenanthrolin-5-yl)diazenyl]benzene-1-sulfonamide involves its interaction with biological targets such as enzymes and proteins. The sulfonamide group can inhibit the activity of enzymes like dihydropteroate synthase, which is crucial for folate synthesis in bacteria. This inhibition leads to the disruption of bacterial growth and replication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfanilamide: A simpler sulfonamide without the azo group.
Sulfasalazine: Contains both sulfonamide and azo groups but with different substituents.
Sulfadiazine: Another sulfonamide with a different aromatic substituent.
Uniqueness
4-[(E)-(1,10-Phenanthrolin-5-yl)diazenyl]benzene-1-sulfonamide is unique due to the presence of the 1,10-phenanthroline moiety, which enhances its ability to form metal complexes and imparts additional biological activity
Eigenschaften
CAS-Nummer |
923268-79-5 |
|---|---|
Molekularformel |
C18H13N5O2S |
Molekulargewicht |
363.4 g/mol |
IUPAC-Name |
4-(1,10-phenanthrolin-5-yldiazenyl)benzenesulfonamide |
InChI |
InChI=1S/C18H13N5O2S/c19-26(24,25)14-7-5-13(6-8-14)22-23-16-11-12-3-1-9-20-17(12)18-15(16)4-2-10-21-18/h1-11H,(H2,19,24,25) |
InChI-Schlüssel |
XYZUADNJPOWRCV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CC(=C3C=CC=NC3=C2N=C1)N=NC4=CC=C(C=C4)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![9-Chloro-1,2-dimethyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B14189271.png)
![2-Pyrimidinamine, 4-(6-bromo-4-propoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14189279.png)
![3-(6-Methoxypyridin-3-yl)-1-methylpyrrolo[2,3-b]pyrrolizin-8(1H)-one](/img/structure/B14189284.png)

![2-Fluoro-3-[5-methyl-4-(tributylstannyl)-1H-1,2,3-triazol-1-yl]pyridine](/img/structure/B14189289.png)
![5-Chloro-2-[(2-methyl-2H-tetrazol-5-yl)methyl]pyridin-3-amine](/img/structure/B14189296.png)
amino]-](/img/structure/B14189303.png)


![Naphtho[2,1-b]furan-2-carbonitrile, 1-phenyl-](/img/structure/B14189336.png)
![6-Bromo-7,8-dimethyl-1,4-dioxaspiro[4.4]non-6-ene](/img/structure/B14189338.png)
